3-(1,3-Benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one
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Overview
Description
EMI56 is a chemical compound known for its potent inhibitory effects on mutant epidermal growth factor receptor (EGFR) proteins. It is a derivative of EMI1 and has shown greater efficacy against EGFR triple mutants, making it a valuable compound in the research of drug-resistant non-small-cell lung cancer (NSCLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EMI56 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of EMI56 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of EMI56 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
EMI56 undergoes several types of chemical reactions, including:
Oxidation: EMI56 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on EMI56, altering its chemical properties.
Substitution: Substitution reactions are used to introduce different functional groups into the EMI56 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of EMI56 with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
EMI56 has a wide range of scientific research applications, including:
Chemistry: EMI56 is used as a model compound to study the effects of functional group modifications on EGFR inhibition.
Biology: It is employed in cell-based assays to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: EMI56 is a potential therapeutic agent for treating drug-resistant NSCLC, and it is used in preclinical studies to evaluate its efficacy and safety.
Industry: EMI56 is utilized in the development of new EGFR inhibitors and as a reference compound in quality control processes.
Mechanism of Action
EMI56 exerts its effects by inhibiting the activity of mutant EGFR proteins. It binds to the ATP-binding site of EGFR, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring EGFR mutations .
Comparison with Similar Compounds
Similar Compounds
EMI1: The parent compound of EMI56, which has lower potency against mutant EGFR.
Gefitinib: An EGFR inhibitor used in the treatment of NSCLC, but with different resistance profiles.
Erlotinib: Another EGFR inhibitor with a distinct mechanism of action and resistance patterns.
Uniqueness of EMI56
EMI56 stands out due to its enhanced potency against EGFR triple mutants, making it a valuable tool in the study of drug-resistant cancers. Its ability to inhibit multiple EGFR mutations simultaneously provides a broader spectrum of activity compared to other EGFR inhibitors .
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-7-(diethylamino)-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-4-23(5-2)17-12-19-14(10-13(17)3)11-15(21(24)26-19)20-22-16-8-6-7-9-18(16)25-20/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQNORRYAWXDHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1C)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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